N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-16(20,9-18-15(19)12-6-7-14(17)22-12)13-8-10-4-2-3-5-11(10)21-13/h2-8,20H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOOKHXPVHIWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(O1)Br)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran and bromofuran rings. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The bromofuran ring can be synthesized through radical bromination of the methyl group followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted synthesis (MWI) to enhance yield and reduce reaction times . The use of continuous flow reactors can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and iodine (I2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity . This compound may inhibit key enzymes involved in cancer cell proliferation or viral replication, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzofuran and Bromofuran Moieties
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Core Heterocycle Variations
- The target compound’s benzofuran core contrasts with the benzimidazole in the analog from . Benzimidazole derivatives often exhibit stronger DNA intercalation or kinase inhibition due to their planar aromatic systems, whereas benzofurans may target oxidative stress pathways .
- The 5-bromofuran group in the target compound is retained in all analogs, suggesting bromine’s critical role in enhancing electrophilic interactions with biological targets.
Linker and Functional Group Modifications
- The 2-hydroxypropyl linker in the target compound may improve water solubility compared to the methylthio or nitrile groups in ’s analogs, which are more lipophilic .
- The multihalogenated and cyclopropyl-substituted GSK8175 () demonstrates how bulkier substituents can enhance target selectivity but may reduce metabolic stability .
Biological Activity
- While direct data for the target compound are lacking, methylthio-nitrile analogs (e.g., 5c in ) show moderate anticancer activity (IC₅₀ ~12.3 μM), suggesting the bromofuran-carboxamide scaffold has inherent bioactivity .
- The benzimidazole analog () lacks a hydroxypropyl group but includes a phenyl-carboxamide linkage, which could favor blood-brain barrier penetration for CNS targets .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide, a compound with diverse potential applications in medicinal chemistry, has garnered attention due to its unique structural attributes and biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 364.19 g/mol. The structure features a benzofuran moiety, which is known for its biological significance, particularly in pharmacology.
1. Anticancer Properties
Research has indicated that derivatives of benzofuran exhibit significant anticancer activity. Specifically, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis through the modulation of the Bcl-2 family proteins, particularly Mcl-1 (myeloid cell leukemia-1) .
2. Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. Studies suggest that benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . For instance, in vitro studies demonstrated that these compounds could reduce neuronal cell death in models of neurodegeneration.
3. Anti-inflammatory Activity
This compound has shown promise in reducing inflammation markers in various models. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory pathways .
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating Bcl-2 family proteins, leading to mitochondrial dysfunction and activation of caspases.
- Oxidative Stress Reduction : It enhances the expression of antioxidant enzymes, thereby mitigating oxidative damage in neuronal cells.
- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, the compound reduces inflammation-related damage in various tissues.
Q & A
Synthesis Optimization
Basic: What are the key considerations for optimizing the synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide? Methodological Answer: The synthesis typically involves preparing intermediates like 5-bromofuran-2-carbonyl chloride via thionyl chloride (SOCl₂) reflux with 5-bromofuran-2-carboxylic acid . Optimization focuses on reaction time, temperature control (e.g., maintaining 60–70°C to avoid side reactions), and stoichiometric ratios. Continuous flow reactors can enhance scalability and yield by improving mixing and heat transfer . Purity is ensured via recrystallization or column chromatography using ethyl acetate/hexane gradients.
Advanced: How can regioselectivity challenges in benzofuran ring functionalization be addressed during synthesis? Methodological Answer: Regioselectivity in benzofuran derivatives often requires directing groups or catalysts. For example, palladium-catalyzed C–H activation (e.g., using Pd(OAc)₂ with ligands like PPh₃) can selectively modify the 5-position of the benzofuran ring . Computational modeling (DFT calculations) predicts reactive sites, guiding experimental design .
Structural Characterization
Basic: What analytical techniques are essential for confirming the structure of this compound? Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments (e.g., hydroxyl protons at δ 2.5–3.5 ppm and aromatic signals for benzofuran/bromofuran). High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ ~427.04 Da). Infrared (IR) spectroscopy detects carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O–H, ~3300 cm⁻¹) groups .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen bonding? Methodological Answer: Single-crystal X-ray diffraction determines absolute configuration and intermolecular interactions (e.g., hydrogen bonds between the hydroxypropyl group and carbonyl oxygen). For unstable crystals, low-temperature data collection (100 K) minimizes disorder. Software like SHELX refines bond lengths and angles .
Biological Activity Screening
Basic: What in vitro assays are suitable for preliminary biological evaluation? Methodological Answer:
- Enzyme inhibition: Kinase assays (e.g., JNK1/JNK3) using fluorescence polarization .
- Antimicrobial: Broth microdilution (MIC determination against S. aureus or E. coli) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculation .
Advanced: How can contradictory data between enzyme inhibition and cellular efficacy be resolved? Methodological Answer: Discrepancies may arise from poor membrane permeability or off-target effects. Use parallel artificial membrane permeability assays (PAMPA) to evaluate permeability. Employ proteomics (e.g., SILAC) to identify unintended targets. Validate with CRISPR knockdown of suspected off-target genes .
Structure-Activity Relationship (SAR)
Basic: Which structural modifications enhance biological potency? Methodological Answer:
- Benzofuran substitution: Introducing electron-withdrawing groups (e.g., nitro at the 5-position) improves kinase inhibition .
- Hydroxypropyl chain: Methylation of the hydroxyl group reduces metabolic degradation .
Advanced: How do computational methods guide SAR studies? Methodological Answer: Molecular docking (AutoDock Vina) predicts binding modes to targets like JNK3. MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models prioritize derivatives with favorable logP (<3.5) and polar surface area (<90 Ų) for CNS penetration .
Stability and Degradation
Basic: What factors influence the compound’s stability in solution? Methodological Answer:
- pH sensitivity: Degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the carboxamide bond.
- Light exposure: Bromofuran moieties are photosensitive; store solutions in amber vials under argon .
Advanced: How to design accelerated stability studies for long-term storage? Methodological Answer: Use ICH Q1A guidelines: expose solid samples to 40°C/75% RH for 6 months. Monitor degradation products via LC-MS. Identify major impurities (e.g., de-brominated analogs) and adjust formulation (lyophilization with trehalose) .
Target Identification
Advanced: What strategies confirm the compound’s mechanism of action in complex biological systems? Methodological Answer:
- Chemical proteomics: Use biotinylated probes to pull down binding proteins from cell lysates .
- Transcriptomics: RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways). Validate with RT-qPCR .
In Vivo Models
Advanced: How to optimize pharmacokinetic properties for rodent studies? Methodological Answer:
- Solubility: Nanoformulation with PEGylated liposomes improves bioavailability .
- Dosing: Intraperitoneal administration (10 mg/kg) achieves plasma Cₘₐₓ within 1 hour. Monitor via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
